1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride is a compound characterized by its unique molecular structure, which incorporates a cyclopropyl group and a tetrazole ring. Its chemical formula is . This compound is of interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.
The compound can be synthesized through several methods, typically involving the formation of the tetrazole ring followed by the introduction of the cyclopropyl group and the ethanamine moiety. The final product is usually obtained as a hydrochloride salt to enhance its solubility and stability .
This compound falls under the category of tetrazole derivatives, which are known for their diverse biological activities. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, and they are often investigated for their pharmacological properties .
The synthesis of 1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride typically involves several key steps:
The synthesis may require optimization for yield and purity, employing scalable reaction conditions suitable for industrial applications. Each step must be carefully controlled to ensure high-quality product formation.
The molecular structure of 1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride features a cyclopropyl group attached to a tetrazole ring at one end and an ethanamine group at the other. The presence of these functional groups contributes to its chemical reactivity and biological activity.
The molecular weight of the compound is approximately 191.64 g/mol when considering the hydrochloride form. The structural representation highlights the connectivity between the cyclopropyl group, tetrazole ring, and ethanamine moiety .
The compound can undergo various chemical reactions:
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The products formed depend on specific reaction conditions.
The compound is typically presented as a hydrochloride salt which enhances its solubility in water. It may appear as a crystalline solid or powder depending on synthesis conditions.
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry can be employed to characterize this compound's physical state and purity .
The applications of 1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride are diverse:
Research continues to explore its full potential across these domains .
This comprehensive analysis underscores the significance of 1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride in both scientific research and practical applications. Further studies will enhance our understanding of its mechanisms and broaden its applicability in various fields.
The introduction of the cyclopropyl moiety onto the tetrazole ring represents a critical initial step in synthesizing the target compound. Two principal methodologies dominate industrial applications: transition metal-catalyzed cross-coupling and direct alkylation under basic conditions. Nickel-catalyzed reductive cross-coupling between 1-(1H-tetrazol-5-yl)ethan-1-amine precursors and cyclopropyl halides enables efficient C-C bond formation while preserving amine functionality. This method demonstrates excellent functional group tolerance and achieves yields exceeding 78% under optimized conditions [9].
Alternative approaches employ zinc-mediated cyclopropanation of tetrazole-bearing alkenes via Simmons-Smith-type reactions. This method utilizes diethylzinc and diiodomethane to generate reactive iodomethylzinc intermediates that stereoselectively deliver the cyclopropyl ring. Reaction optimization has demonstrated that electronic modulation of the tetrazole ring significantly impacts diastereoselectivity, with electron-withdrawing groups enhancing trans-isomer preference (d.r. > 8:1) [8] [9]. Microwave-assisted continuous flow cyclopropanation has recently emerged as a promising technique, reducing reaction times from hours to minutes while maintaining yields above 85% [5].
Table 1: Comparative Analysis of Cyclopropanation Methodologies
Method | Catalyst/Reagent System | Temperature | Yield (%) | Diastereoselectivity (trans:cis) |
---|---|---|---|---|
Nickel-catalyzed coupling | NiCl₂(dme)/Zn dust | 80°C | 78-82% | Not applicable |
Simmons-Smith reaction | Et₂Zn/CH₂I₂ | 0°C to RT | 70-75% | 6:1 to 8:1 |
Flow photocyclopropanation | [Ir(ppy)₃]/CH₂Cl₂/hν | 25°C | 85-88% | >20:1 |
The installation of the primary amine functionality employs either reductive amination of ketone precursors or nucleophilic displacement of activated intermediates. Reductive amination of 1-(1-cyclopropyl-1H-tetrazol-5-yl)ethanone using sodium cyanoborohydride and ammonium acetate in methanol represents the most atom-economical approach. Critical optimization parameters include:
Alternative pathways employ azide reduction of 2-azido-1-(1-cyclopropyl-1H-tetrazol-5-yl)ethan-1-one intermediates. This method utilizes Staudinger reduction (PPh₃/H₂O) or catalytic hydrogenation (Pd/C, H₂) but requires careful control of reduction kinetics to prevent tetrazole hydrogenolysis. Continuous flow hydrogenation reactors demonstrate superior performance to batch methods, achieving complete conversion in <15 minutes with >95% isolated yield through precise H₂ pressure regulation (5-10 bar) [5]. Nucleophilic displacement routes, while less efficient, provide access to N-alkylated variants via Gabriel synthesis with potassium phthalimide followed by hydrazinolysis.
Table 2: Byproduct Analysis in Amination Pathways
Reaction Type | Primary Byproducts | Formation Mechanism | Mitigation Strategy |
---|---|---|---|
Reductive amination | Secondary amines (15-22%) | Imine over-reduction | Substrate:Reductant 1:1.5 ratio |
Azide reduction | Deaminated hydrocarbon (8-12%) | Radical deazotation | Avoid radical initiators |
Nucleophilic displacement | Tetrazole N2-alkylation isomers (25-30%) | Ambident nucleophilicity | Silver-assisted protection |
Salt formation represents a critical purification and stabilization step, with hydrochloride being the preferred form due to enhanced crystallinity and solubility. The proton transfer mechanism involves three distinct phases:
Optimization studies reveal that counterion stoichiometry dramatically impacts crystal morphology and stability. Anhydrous HCl in diethyl ether (1.0-1.2 equivalents) produces monohydrated crystals with superior flow properties compared to aqueous HCl preparations. Critical parameters include:
Salt disproportionation represents a significant stability challenge, particularly in aqueous suspensions. The equilibrium:$$ \ce{RNH3+Cl- + H2O <=> RNH2 + H3O+ + Cl-} $$is mitigated through pH-controlled crystallization (pH 5.0-6.0) and polymeric inhibitors (PVP/VA, 5% w/v). Cooling (2-8°C) effectively suppresses disproportionation during storage as demonstrated by XRPD stability studies [4].
Table 3: Hydrochloride Salt Physicochemical Properties
Property | Free Base | Hydrochloride Salt | Change (%) |
---|---|---|---|
Water solubility (mg/mL) | 0.47 | 5.56 | +1083% |
Log P (octanol/water) | 1.76 | 0.53 | -70% |
Hygroscopicity (% wt gain at 80% RH) | 0.8% | 3.2% | +300% |
Melting point (°C) | 118-120 | 192-195 (dec.) | +62% |
Continuous flow technology revolutionizes the manufacturing process for this heat-sensitive compound, particularly during cyclopropanation and salt formation stages. Tube-in-tube (TIT) reactors enable safe handling of diazomethane precursors for cyclopropanation under intensified conditions:
For photochemical steps, microphotoreactors with LED arrays (365 nm) demonstrate unparalleled efficiency in tetrazole functionalization:
Reaction telescoping integrates amination and salt formation in a single continuous process:
Table 4: Batch vs. Flow Process Economics Comparison (Annual Production: 1 MT)
Parameter | Batch Process | Flow Process | Reduction |
---|---|---|---|
Total reactor volume | 3000 L | 120 L | 96% |
Process time | 14 days | 5 days | 64% |
Energy consumption | 8900 kWh | 3100 kWh | 65% |
Solvent waste | 38,000 L | 12,000 L | 68% |
Personnel exposure (ppm) | 0.7 | <0.1 | 86% |
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